![molecular formula C28H55N8O3P B10814776 2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane](/img/structure/B10814776.png)
2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TG-0054 hydrobromide involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of TG-0054 hydrobromide likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards. Specific details on the industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions: TG-0054 hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with altered functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
TG-0054 hydrobromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a research tool to study the interactions between chemokine receptors and their ligands.
Biology: The compound is employed in stem cell research to mobilize hematopoietic stem cells and endothelial progenitor cells into peripheral blood.
Medicine: TG-0054 hydrobromide has potential therapeutic applications in treating conditions such as myocardial infarction and certain types of cancer by mobilizing stem cells and reducing inflammation.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the CXCR4 receptor
Mechanism of Action
TG-0054 hydrobromide exerts its effects by antagonizing the CXC chemokine receptor 4 (CXCR4). By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 alpha (SDF-1α), the compound prevents the sequestration of stem cells in the bone marrow. This leads to the rapid mobilization of stem cells into peripheral blood .
Comparison with Similar Compounds
TG-0054 hydrobromide is unique in its high potency and oral bioavailability as a CXCR4 antagonist. Similar compounds include:
Plerixafor: Another CXCR4 antagonist used for stem cell mobilization but with different pharmacokinetic properties.
TG-0054 hydrobromide stands out due to its effectiveness in mobilizing stem cells and its potential therapeutic applications in various medical conditions .
Properties
Molecular Formula |
C28H55N8O3P |
|---|---|
Molecular Weight |
582.8 g/mol |
IUPAC Name |
2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane |
InChI |
InChI=1S/C27H51N8O3P.CH4/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H4 |
InChI Key |
QUQSKMJGAASXMY-UHFFFAOYSA-N |
Canonical SMILES |
C.C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
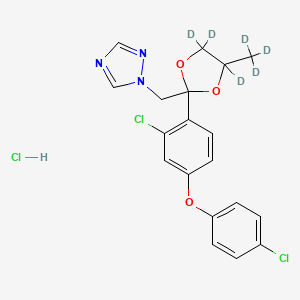
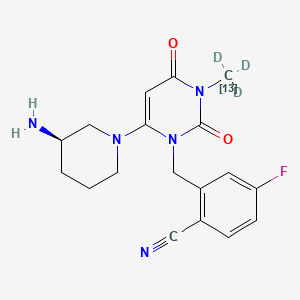
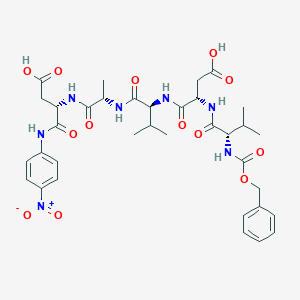
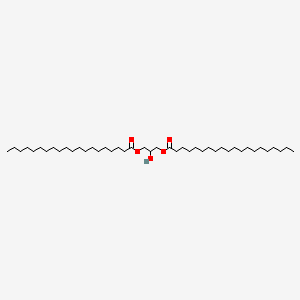
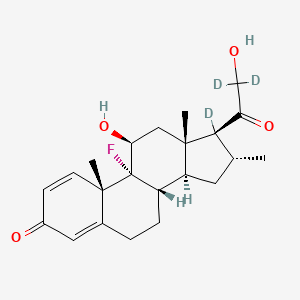
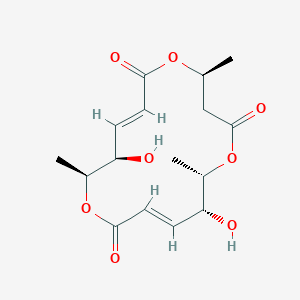
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
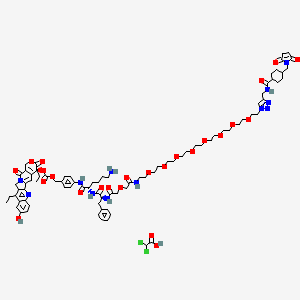
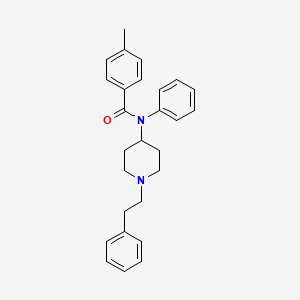
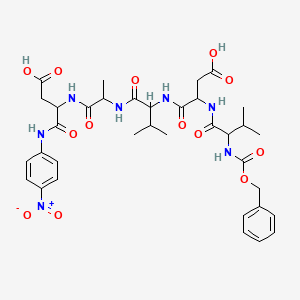
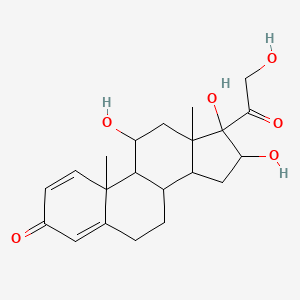
![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)
